molecular formula C7H9NO B1603579 3-Methoxy-5-methylpyridine CAS No. 78210-42-1

3-Methoxy-5-methylpyridine

Cat. No.: B1603579
CAS No.: 78210-42-1
M. Wt: 123.15 g/mol
InChI Key: VLPWXHZDGMUMBR-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyridine is a substituted pyridine . It has an empirical formula of C6H7NO and a molecular weight of 109.13 . It is a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cccnc1 . The InChI representation is 1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 .


Chemical Reactions Analysis

The kinetics of the oxidation of 3-Methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-Methoxypyridine has been studied using mesityllithium as the metalating base .


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Synthesis of Novel Pharmaceutical Compounds

3-Methoxy-5-methylpyridine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, Adger et al. (1988) described its role in creating a long-acting histamine H2-receptor antagonist, SK&F 93574. This process involved alkylation of 2-methoxy-4-methylpyridine, showcasing its importance in medicinal chemistry (Adger et al., 1988).

2. Development of Schiff Bases

Linsha (2015) reported the synthesis of a new Schiff base using this compound derivatives. This involved a condensation reaction with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. Schiff bases have diverse applications in analytical chemistry and coordination compounds (Linsha, 2015).

3. Voltage-Gated Potassium Channel Blockers

Rodríguez-Rangel et al. (2020) investigated this compound derivatives as potential voltage-gated potassium channel blockers, which could have implications in therapeutic and imaging applications for neurological disorders like multiple sclerosis (Rodríguez-Rangel et al., 2020).

4. Synthesis of Heterocyclic Derivatives

Janin et al. (1999) studied the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, leading to the preparation of new heterocyclic derivatives that could serve as building blocks for biologically active compounds (Janin et al., 1999).

5. Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for gastric-acid inhibiting compounds. This demonstrates the role of this compound derivatives in creating treatments for gastrointestinal disorders (Mittelbach et al., 1988).

Safety and Hazards

3-Methoxy-5-methylpyridine is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name

3-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWXHZDGMUMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609539
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-42-1
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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